molecular formula C20H22N2O5S B3955773 propyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate

propyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B3955773
M. Wt: 402.5 g/mol
InChI Key: DDRDNYFGSREMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT was first synthesized in 2000 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

Propyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate inhibits γ-secretase by binding to its active site and preventing the cleavage of APP. This leads to a decrease in the production of Aβ and an increase in the production of a shorter form of APP, which is thought to be less toxic.
Biochemical and Physiological Effects:
In addition to its role as a γ-secretase inhibitor, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using propyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its specificity as a γ-secretase inhibitor. This allows researchers to investigate the role of Aβ in various biological processes without affecting other pathways. However, this compound has some limitations, including its potential toxicity and its ability to inhibit other proteases in addition to γ-secretase.

Future Directions

There are several future directions for research on propyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of more specific and potent γ-secretase inhibitors that can reduce the production of Aβ without affecting other pathways. Another area of interest is the investigation of the role of this compound in other biological processes, such as cell differentiation and apoptosis. Additionally, this compound may have potential applications in the treatment of cancer and other diseases.

Scientific Research Applications

Propyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively used in scientific research as a γ-secretase inhibitor. γ-secretase is an enzyme that cleaves the amyloid precursor protein (APP) to produce amyloid-β peptides (Aβ), which are implicated in the development of Alzheimer's disease. By inhibiting γ-secretase, this compound can reduce the production of Aβ and potentially slow down the progression of Alzheimer's disease.

properties

IUPAC Name

propyl 4-[(3,5-dimethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-9-27-19(24)13-5-7-15(8-6-13)21-20(28)22-18(23)14-10-16(25-2)12-17(11-14)26-3/h5-8,10-12H,4,9H2,1-3H3,(H2,21,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRDNYFGSREMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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